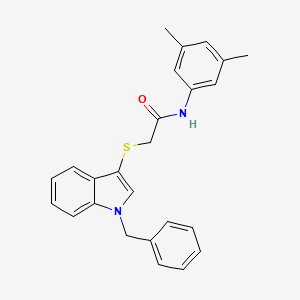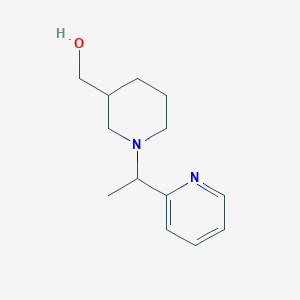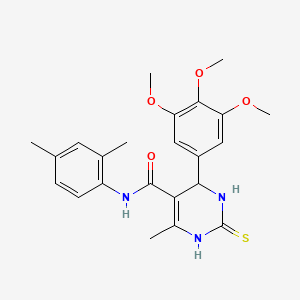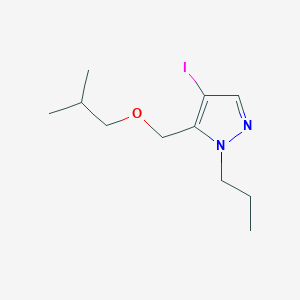![molecular formula C18H17ClN2O3 B2745785 2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one CAS No. 1707586-44-4](/img/structure/B2745785.png)
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
- Antimicrobial Activity : Novel quinazolinone derivatives have been evaluated for their potential as antimicrobial agents. Studies have identified compounds with excellent activity against several strains of bacteria, highlighting the scaffold's significance in developing new antimicrobials (Desai et al., 2011).
- Antitumor Activity : The antitumor potential of quinazolin-4(3H)-ones has been explored, with some derivatives showing broad-spectrum effectiveness against numerous cancer cell lines. This suggests their role as useful templates for future development into more potent antitumor agents (Gawad et al., 2010).
Synthesis and Structural Analysis
- Synthesis Methodologies : Research has led to the development of efficient synthetic methods for quinazolin-4(3H)-ones, with recent advancements improving the yield and purity of these compounds. These methods are foundational for producing quinazoline-based drugs and for combinatorial chemistry applications (Őrfi et al., 2004).
- Structural and Electronic Properties : The structural and electronic properties of quinazoline derivatives have been analyzed through experimental and theoretical approaches. This includes X-ray crystallography and quantum chemical calculations, providing insights into the molecular stability and interactions that underpin their biological activities (Gandhi et al., 2020).
Anticonvulsant Activity
- Anticonvulsant Properties : Certain quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity, revealing compounds that offer protection against seizures with relatively low neurotoxicity. This showcases the potential for developing new anticonvulsant drugs based on the quinazolinone structure (Wolfe et al., 1990).
Propiedades
IUPAC Name |
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-21-17(22)13-5-3-4-6-14(13)20-18(21)19/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAESNDDWSRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B2745704.png)




![N-[2-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B2745712.png)
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)


